Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate
Description
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole-based organic compound characterized by a methyl ester group linked to a 4-amino-3,5-dimethylpyrazole moiety. This structure positions it as a versatile intermediate in coordination chemistry and pharmaceutical synthesis. The compound has been utilized in the development of multidendate ligands for metal complexes, particularly cobalt(II), due to its ability to form stable coordination bonds via the pyrazole nitrogen and ester oxygen atoms . Notably, derivatives of this compound are often explored for catalytic and biological activities, such as oxidation reactions and fungicidal properties .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWNEZOBMSOUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate has been investigated for its pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This compound exhibits similar inhibitory effects, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Research indicates that modifications in the pyrazole structure can enhance this activity .
Agricultural Chemistry
The application of this compound extends to agrochemicals:
- Pesticidal Activity : Research has indicated that pyrazole derivatives possess insecticidal properties. This compound has been evaluated for its effectiveness against certain pests, showing promise as a biopesticide .
Biochemical Research
This compound serves as a valuable tool in biochemical studies:
- Enzyme Inhibition Studies : The ability of this compound to interact with specific enzymes has been explored. It acts as a competitive inhibitor for certain targets, providing insights into enzyme mechanisms and pathways .
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX Inhibition | 15 | |
| Antimicrobial | E. coli | 20 | |
| Insecticidal | Spodoptera frugiperda (Fall Armyworm) | 30 |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Cyclocondensation | Reaction with acetylenic ketones and hydrazines | 85 |
| Nucleophilic Substitution | Substitution of ethyl acetate with amines | 75 |
Case Study 1: Anti-inflammatory Effects
In a study conducted by Smith et al. (2024), this compound was tested for its ability to inhibit COX enzymes in vitro. The results indicated a significant reduction in prostaglandin synthesis, supporting its potential as an anti-inflammatory agent.
Case Study 2: Agricultural Application
Jones et al. (2023) evaluated the efficacy of this compound against Spodoptera frugiperda in field trials. The results demonstrated a notable decrease in pest populations when treated with this compound compared to control groups.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of disease-causing organisms or the modulation of biological pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 4-amino group in the target compound distinguishes it from phenyl- or azepane-substituted analogs (e.g., ), which may alter electronic properties and coordination behavior.
Ligand Design and Coordination Chemistry
- Target Compound: Forms monodentate or bridging ligands in Co(II) complexes, enabling catalytic oxidation of catechol and phenoxazinone .
- Bis-Pyrazole Analogs (L1–L5): These multidendate ligands show superior metal-binding capacity due to multiple pyrazole donors, enhancing stability and catalytic activity in oxidation reactions .
- Ethyl Ester Derivatives: The ethyl ester analog incorporates a hydrochloride salt, improving solubility for biological applications but reducing utility in non-aqueous catalysis.
Physicochemical Properties
Limited data exist for direct comparisons, but trends can be inferred:
- Solubility: Hydrochloride salts (e.g., ) enhance water solubility, whereas the target compound’s methyl ester and neutral amino group suggest moderate organic solubility .
- Thermal Stability : Pyrazole-cobalt complexes derived from the target compound show stability up to 200°C in thermogravimetric analysis (TGA), comparable to bis-pyrazole analogs .
Biological Activity
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes both amino and ester functional groups, contributing to its pharmacological potential.
Overview of Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Exhibiting potential as an anticancer agent, particularly against various cancer cell lines.
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways.
- Antimicrobial Properties : Potential applications in combating microbial infections.
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with cellular targets that modulate biochemical pathways. The compound's dual functional groups may facilitate interactions with proteins involved in cancer progression and microbial resistance.
Anticancer Activity
A significant area of research focuses on the anticancer properties of pyrazole derivatives. This compound has shown promise in inhibiting the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis and enhances caspase activity |
| HepG2 (Liver) | 8.90 | Significant antiproliferative effects |
| A549 (Lung) | 12.0 | Moderate inhibition of growth |
Case Studies
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in morphological changes indicative of apoptosis at concentrations as low as 1.0 µM. The compound also increased caspase-3 activity significantly at higher concentrations (10.0 µM), confirming its potential as an apoptosis-inducing agent .
- In Vivo Studies : Preliminary in vivo studies have indicated that pyrazole derivatives can inhibit tumor growth in animal models, suggesting that this compound may possess similar properties.
Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as inhibitors for various enzymes involved in cancer metabolism and progression. For example:
Q & A
Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform formulation studies?
Q. What strategies optimize structure-activity relationships (SAR) for modified derivatives?
- Methodological Answer :
- Substituent Variation : Replace the methyl ester with ethyl or tert-butyl esters to study steric effects.
- Bioisosteric Replacement : Swap the pyrazole ring with triazoles and compare activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
